3-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid
Overview
Description
3-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid is a complex organic compound belonging to the class of pyrazolopyridotriazines It is characterized by its unique molecular structure, which combines several heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid typically involves the following steps:
Formation of the pyrazolo[5,1-c]pyridazine ring through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the phenyl group through electrophilic aromatic substitution or Friedel-Crafts alkylation.
Formation of the triazine ring through condensation reactions.
Coupling of the triazine derivative with propanoic acid using peptide coupling reagents or esterification methods.
Industrial Production Methods: Industrial-scale production of this compound involves optimized reaction conditions to ensure high yield and purity. This may include:
Automated synthesis reactors to maintain precise temperature and pressure.
Use of catalytic agents to enhance reaction rates and selectivity.
Purification techniques like crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 3-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid undergoes several chemical reactions, including:
Oxidation: : Conversion to corresponding oxidized derivatives.
Reduction: : Formation of reduced products using common reducing agents.
Substitution: : Reacts with nucleophiles and electrophiles to form substitution products.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide, peracids, or catalytic metal oxides at moderate temperatures.
Reduction: : Hydrogen gas, sodium borohydride, or lithium aluminum hydride under controlled conditions.
Substitution: : Alkyl halides, acyl halides, or amines in the presence of suitable solvents and bases.
Major Products Formed:
Oxidized derivatives with modified functional groups.
Reduced products with saturated bonds or altered heterocyclic rings.
Substituted compounds with new functional groups attached to the core structure.
Scientific Research Applications
Comprehensive Description: 3-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid is utilized in various scientific research applications, including:
Chemistry: : As a building block for synthesizing novel heterocyclic compounds.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: : Used in the development of advanced materials, such as pharmaceuticals and agrochemicals.
Mechanism of Action
Mechanism and Pathways: The compound exerts its effects through multiple mechanisms:
Binding to Enzymes: : Inhibits enzyme activity by interacting with active sites.
Modulating Receptors: : Alters receptor function by binding to specific receptor sites.
Signal Transduction: : Influences cellular pathways by affecting key signaling molecules.
Comparison with Similar Compounds
3-(5-oxo-2-phenylpyrido[2,3-d]pyrimidin-6-yl)propanoic acid
3-(6-oxo-2,3-diphenylpyrazolo[4,3-c]pyrido[2,3-d]pyrimidin-7(6H)-yl)propanoic acid
3-(2-phenylpyrazolo[4,3-d]pyrimidin-6-yl)propanoic acid
Each of these compounds shares some structural similarities but differs in their specific ring systems or functional groups, leading to varied properties and applications.
That’s a deep dive into 3-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid. This unique molecule certainly offers a lot to explore!
Properties
IUPAC Name |
3-(10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-14(24)7-9-21-8-6-13-15(17(21)25)19-20-16-12(10-18-22(13)16)11-4-2-1-3-5-11/h1-6,8,10H,7,9H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDVVBQQTBXDJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)C=CN(C4=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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